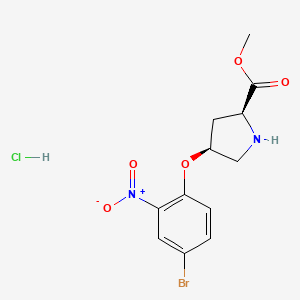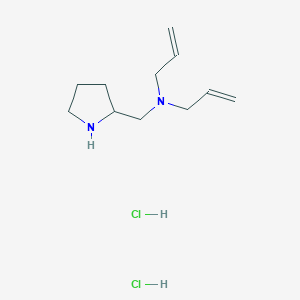
n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride
Descripción general
Descripción
N-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride, also known as A-PMA, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the neurotransmitter norepinephrine and has been found to act as an agonist at both the α- and β-adrenergic receptors. A-PMA has been used for a number of different purposes, including its use as a tool for studying the effects of noradrenaline on the cardiovascular system, as a tool for studying the effects of drugs on the central nervous system, and as an adjuvant for gene expression studies.
Aplicaciones Científicas De Investigación
Double Bond Migration in N-Allylic Systems
Research highlights the importance of N-allylic systems in synthetic chemistry, particularly in the isomerization of N-allyl compounds like amines and amides to their N-(1-propenyl) counterparts. Transition metal complexes are crucial in catalyzing these isomerizations, offering pathways for synthesizing various compounds, including enamines and enamides. The coordination of the nitrogen atom to the metal atom is pivotal in determining the stereochemistry of the double bond migration. Furthermore, the strength of this coordination can influence the reaction's outcome, either favoring double bond migration or leading to a cleavage of the allyl C-N bond. This understanding opens avenues for designing targeted synthetic processes in organic chemistry (Krompiec et al., 2008).
Thermal Degradation of Poly(vinyl chloride)
In the context of material sciences, the thermal degradation of poly(vinyl chloride) (PVC) involves complex mechanisms where internal allylic chloride and tertiary chloride structural defects play a crucial role. The degradation process, involving the formation of conjugated polyene sequences, is influenced by a variety of factors including the processing conditions and the chemical composition of PVC. Understanding these mechanisms is essential for improving the material properties and durability of PVC and related polymers (Starnes, 2002).
Recyclable Copper Catalyst Systems in C-N Bond Forming
The field of green chemistry benefits from advancements in recyclable copper catalyst systems, especially in C-N bond-forming reactions involving aromatic, heterocyclic, and aliphatic amines. The optimization of such catalysts is crucial for their commercial exploitation, potentially reducing environmental impacts and enhancing the efficiency of chemical syntheses (Kantam et al., 2013).
Propiedades
IUPAC Name |
N-prop-2-enyl-N-(pyrrolidin-2-ylmethyl)prop-2-en-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2.2ClH/c1-3-8-13(9-4-2)10-11-6-5-7-12-11;;/h3-4,11-12H,1-2,5-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZSHNNPZRLRAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)CC1CCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



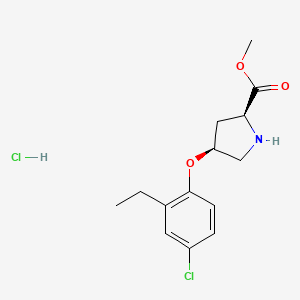
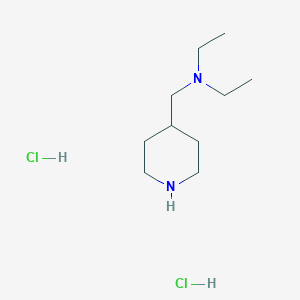
![1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1424705.png)
![n-Ethyl-n-[2-(3-piperidinyl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B1424706.png)
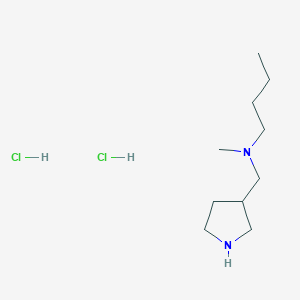
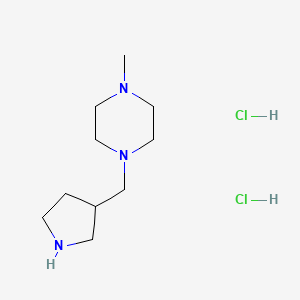
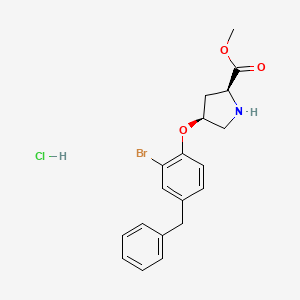

![Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424716.png)
![Methyl (2S,4S)-4-[2-bromo-4-(1-methyl-1-phenylethy l)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424717.png)
![Methyl (2S,4S)-4-[(3-chloro[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424718.png)
![Methyl (2S,4S)-4-[2-bromo-4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424719.png)
